Cas no 32220-82-9 (1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone])
32220-82-9 structure
Product Name:1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]
CAS 번호:32220-82-9
MF:C41H27N7O6
메가와트:713.696388483047
CID:88956
PubChem ID:5489074
Update Time:2025-04-18
1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone] 화학적 및 물리적 성질
이름 및 식별자
-
- 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]
- 1,1'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)bisimino]bis(3-acetyl-4-aminoanthracene-9,10-dione)
- 1,1'-[(6-Phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-9,10-anthracenedione]
- 9,10-Anthracenedione,1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino
- EINECS 250-961-7
- DTXSID2067664
- 9,10-Anthracenedione, 1,1'-((6-phenyl-1,3,5-triazine-2,4-diyl)diimino)bis(3-acetyl-4-amino-
- 32220-82-9
- W-110815
- 1,1'-((6-Phenyl-1,3,5-triazine-2,4-diyl)diimino)bis(3-acetyl-4-amino)-9,10-anthracenedione
- 2-acetyl-4-[[4-[(3-acetyl-4-amino-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-1-aminoanthracene-9,10-dione
- 1,1'-((6-Phenyl-1,3,5-triazine-2,4-diyl)diimino)bis(3-acetyl-4-aminoanthraquinone)
- 9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-
- AKOS015899656
- NS00021121
-
- 인치: 1S/C41H27N7O6/c1-18(49)25-16-27(29-31(33(25)42)37(53)23-14-8-6-12-21(23)35(29)51)44-40-46-39(20-10-4-3-5-11-20)47-41(48-40)45-28-17-26(19(2)50)34(43)32-30(28)36(52)22-13-7-9-15-24(22)38(32)54/h3-17H,42-43H2,1-2H3,(H2,44,45,46,47,48)
- InChIKey: QHUKBYLVVVMGRT-UHFFFAOYSA-N
- 미소: O=C1C2C=CC=CC=2C(C2=C(C(C(C)=O)=CC(=C21)NC1N=C(C2C=CC=CC=2)N=C(N=1)NC1C=C(C(C)=O)C(=C2C(C3C=CC=CC=3C(C2=1)=O)=O)N)N)=O
계산된 속성
- 정밀분자량: 713.20200
- 동위원소 질량: 713.202282
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 8
- 중원자 수량: 54
- 회전 가능한 화학 키 수량: 7
- 복잡도: 1420
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 217
- 소수점 매개변수 계산 참조값(XlogP): 7.5
실험적 성질
- 밀도: 1.507
- 비등점: 1051.8°Cat760mmHg
- 플래시 포인트: 1051.8°Cat760mmHg
- 굴절률: 1.772
- PSA: 217.19000
- LogP: 7.45460
1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone] 관련 문헌
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
32220-82-9 (1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]) 관련 제품
- 4118-16-5(Pigment Yellow 147)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
추천 공급업체
Hebei Liye chemical Co.,Ltd
골드 회원
중국 공급자
대량
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
SunaTech Inc.
골드 회원
중국 공급자
시약
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량